molecular formula C27H20BrNO4 B11588984 2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-bromobenzoate

2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-bromobenzoate

Cat. No.: B11588984
M. Wt: 502.4 g/mol
InChI Key: ZANSOXQFBZNMFY-UHFFFAOYSA-N
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Description

2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-BROMOBENZOATE is a complex organic compound that features a benzoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-4-aminophenol with 3-oxo-1H,2H,3H,4H-benzo[f]quinoline-1-carboxylic acid, followed by esterification with 4-bromobenzoic acid. The reaction conditions often require the use of catalysts and solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoquinoline core can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-hydroxy-4-{3-oxo-1H,2H,3H,4H-benzo[f]quinolin-1-yl}phenyl 4-bromobenzoate.

    Reduction: Formation of 2-methoxy-4-{3-hydroxy-1H,2H,3H,4H-benzo[f]quinolin-1-yl}phenyl 4-bromobenzoate.

    Substitution: Formation of 2-methoxy-4-{3-oxo-1H,2H,3H,4H-benzo[f]quinolin-1-yl}phenyl 4-substituted benzoate.

Scientific Research Applications

2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-BROMOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA, causing structural changes that inhibit replication and transcription. The compound’s photophysical properties also allow it to act as a fluorescent probe, enabling the visualization of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-CHLOROBENZOATE
  • 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-FLUOROBENZOATE

Uniqueness

The uniqueness of 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-BROMOBENZOATE lies in its bromine atom, which can be easily substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and materials science.

Properties

Molecular Formula

C27H20BrNO4

Molecular Weight

502.4 g/mol

IUPAC Name

[2-methoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenyl] 4-bromobenzoate

InChI

InChI=1S/C27H20BrNO4/c1-32-24-14-18(9-13-23(24)33-27(31)17-6-10-19(28)11-7-17)21-15-25(30)29-22-12-8-16-4-2-3-5-20(16)26(21)22/h2-14,21H,15H2,1H3,(H,29,30)

InChI Key

ZANSOXQFBZNMFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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